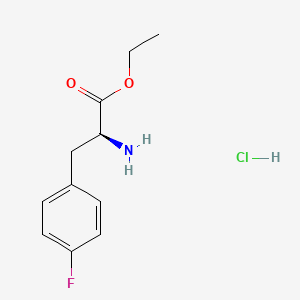

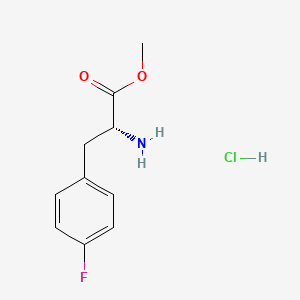

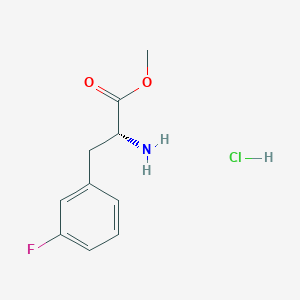

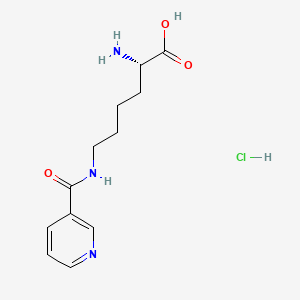

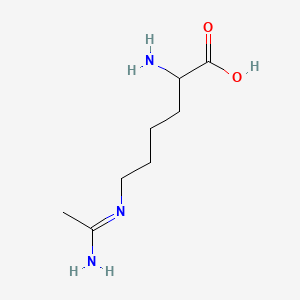

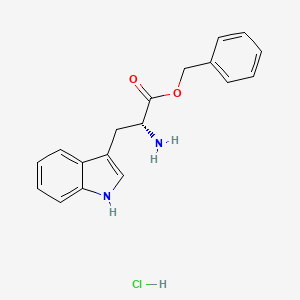

H-D-Trp-OBzl.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

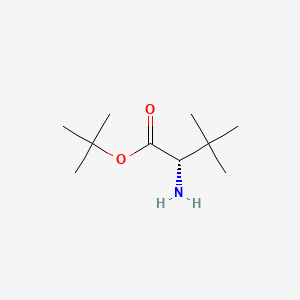

H-D-Trp-OBzl.HCl is an important compound in the field of biochemistry, pharmacology, and molecular biology. It is a synthetic derivative of the naturally occurring amino acid tryptophan, and is used in a variety of laboratory experiments. This compound is a versatile compound, with a wide range of applications in the scientific research field. HCl.

Mechanism of Action

H-D-Trp-OBzl.HCl binds to specific receptors in the body, which then trigger a cascade of biochemical reactions. These reactions are responsible for the physiological effects of this compound. The exact mechanism of action of this compound is not completely understood, but it is known to interact with several different receptors in the body, including serotonin, dopamine, and opioid receptors.

Biochemical and Physiological Effects

This compound has a variety of biochemical and physiological effects. It has been shown to have an analgesic effect, reducing pain perception. It also has a calming effect, reducing anxiety and promoting relaxation. Additionally, this compound has been found to have an antidepressant effect, as well as a neuroprotective effect, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

H-D-Trp-OBzl.HCl is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and is stable in a wide range of conditions. Additionally, this compound is non-toxic and has few side effects. However, it is important to note that this compound is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

H-D-Trp-OBzl.HCl has many potential future applications in the field of biochemistry, pharmacology, and molecular biology. It could be used to develop new drugs to treat a variety of conditions, such as anxiety, depression, and pain. Additionally, it could be used to develop new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be used to develop new diagnostic tests for a variety of diseases and conditions.

Synthesis Methods

H-D-Trp-OBzl.HCl is synthesized by a process called “solid-phase peptide synthesis” (SPPS). This method involves the use of a solid support matrix, such as a resin, to which amino acids are attached. The amino acids are then linked together in a step-wise manner, with each step being monitored by a reaction called “deprotection”. This process is very efficient and can be used to synthesize a variety of peptides, including this compound.

Scientific Research Applications

H-D-Trp-OBzl.HCl is widely used in a variety of scientific research applications. It is used as a tool to study the structure and function of proteins. It is also used to investigate the effects of drugs on the body, as well as to study the effects of hormones and other molecules on cellular processes. Additionally, this compound is used in the study of enzymes, as well as in the development of new drugs.

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKDMGOWZOTZRA-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659795 |

Source

|

| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-16-3 |

Source

|

| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.